molecular formula C16H15F2NOS B2914953 N-(2,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1049525-73-6

N-(2,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2914953
CAS No.: 1049525-73-6
M. Wt: 307.36
InChI Key: GZXASQXGQHXJCR-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a thiophene ring, and a cyclopentane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with the cyclopentane intermediate.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide: shares structural similarities with other compounds containing difluorophenyl, thiophene, and cyclopentane moieties.

    N-(2,4-difluorophenyl)-1-(thiophen-2-yl)cyclohexane-1-carboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-(2,4-difluorophenyl)-1-(furan-2-yl)cyclopentane-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NOS/c17-11-5-6-13(12(18)10-11)19-15(20)16(7-1-2-8-16)14-4-3-9-21-14/h3-6,9-10H,1-2,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXASQXGQHXJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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